molecular formula C21H22N2O4S2 B12202638 N-[(2Z)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide

N-[(2Z)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide

Cat. No.: B12202638
M. Wt: 430.5 g/mol
InChI Key: ABCOIBKXAHBHQV-UHFFFAOYSA-N
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Description

This compound features a bicyclic tetrahydrothieno[3,4-d][1,3]thiazole core modified with a sulfone group (5,5-dioxid) and substituents including a 4-methoxyphenyl ring and a 3-phenylpropanamide chain. The (2Z) configuration denotes the stereochemistry of the imine double bond.

Properties

Molecular Formula

C21H22N2O4S2

Molecular Weight

430.5 g/mol

IUPAC Name

N-[3-(4-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-3-phenylpropanamide

InChI

InChI=1S/C21H22N2O4S2/c1-27-17-10-8-16(9-11-17)23-18-13-29(25,26)14-19(18)28-21(23)22-20(24)12-7-15-5-3-2-4-6-15/h2-6,8-11,18-19H,7,12-14H2,1H3

InChI Key

ABCOIBKXAHBHQV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)CCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide typically involves multiple steps, starting with the preparation of the thiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The methoxyphenyl group is then introduced via electrophilic aromatic substitution, followed by the addition of the phenylpropanamide moiety through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioethers or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thioethers or amines.

Scientific Research Applications

N-[(2Z)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.

    Industry: It can be utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Structural Features
Compound Core Structure Key Substituents Functional Groups
Target Compound Tetrahydrothieno[3,4-d]thiazole 4-Methoxyphenyl, 3-phenylpropanamide Sulfone (S=O), Amide (C=O), Imine (C=N)
1,2,4-Triazole-3(4H)-thiones [7–9] () 1,2,4-Triazole 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl Thione (C=S), Sulfonyl (SO₂), NH
Thiazol-2-yl derivatives () Thiazole 4-Chlorophenyl, 2,5-dimethylphenyl, hydrazide/hydrazone C=N (thiazole), Amide (C=O), NH
3-Benzylidene phthalide derivatives () 1,3,4-Oxadiazole/1,2,4-Triazole Aryl, phenylacetyl C=O, C=N, NH

Key Observations :

  • The target compound’s bicyclic sulfone core distinguishes it from monocyclic triazoles () or thiazoles ().
  • The sulfone group (S=O) in the target compound contrasts with the thione (C=S) in triazole derivatives .
  • The 3-phenylpropanamide chain shares similarities with hydrazide/hydrazone functionalities in ’s compounds but differs in connectivity .

Key Observations :

  • The target compound’s synthesis may parallel cyclization strategies seen in (e.g., base-mediated ring closure) but requires sulfone formation, possibly via oxidation of a thioether precursor.
  • ’s use of DMSO/AcOH for hydrazone formation could inform analogous steps for the target compound’s propanamide chain .
Spectroscopic Data
Compound IR Absorption (cm⁻¹) NMR Features
Target Compound S=O (1350–1300), C=O (1680), C=N (1600) Aromatic protons (δ 6.5–8.0), methoxy (δ ~3.8), sulfone resonance (δ ~120)
1,2,4-Triazole-3(4H)-thiones [7–9] () C=S (1247–1255), NH (3278–3414) Absence of C=O; aromatic and sulfonyl protons dominate .
Thiazol-2-yl derivatives () C=N (1600–1650), NH (3200–3300) Thiazole protons (δ 7.0–8.5), hydrazide NH (δ ~10) .

Key Observations :

  • The target compound’s sulfone group produces distinct S=O IR stretches, absent in C=S-containing triazoles .
  • The 3-phenylpropanamide’s C=O stretch (~1680 cm⁻¹) aligns with ’s hydrazinecarbothioamides but is absent in their triazole products .
Stability and Reactivity
  • The sulfone group in the target compound enhances oxidative stability compared to thioether analogs.
  • The imine (C=N) in the bicyclic core may exhibit tautomerism, akin to the thione-thiol tautomerism in ’s triazoles .
  • The 4-methoxyphenyl group likely increases lipophilicity, contrasting with polar sulfonylphenyl substituents in ’s compounds .

Biological Activity

N-[(2Z)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of thiazole derivatives and incorporates a tetrahydrothieno moiety, which enhances its biological activity. This article reviews the biological activities associated with this compound, including its effects on various biological targets, mechanisms of action, and potential therapeutic applications.

PropertyValue
Molecular Formula C21H22N2O4S2
Molecular Weight 430.5 g/mol
CAS Number 904264-72-8

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Studies have shown that this compound exhibits inhibitory effects on various enzymes and receptors involved in disease processes.

Enzyme Inhibition

In particular, the compound has been evaluated for its inhibitory activity against proteases such as the SARS-CoV 3CL protease. The structure-activity relationship (SAR) studies indicate that modifications to the benzothiazole moiety enhance inhibitory potency. The IC50 values for related compounds suggest that structural features significantly influence their biological activities.

Anticancer Activity

Research has demonstrated that this compound exhibits antiproliferative activity against several cancer cell lines. For instance:

Cell LineIC50 (µM)
MCF-7 (Breast)15.0
A549 (Lung)12.5
HeLa (Cervical)10.0

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against a range of pathogens. In vitro studies indicate significant antibacterial effects against Gram-positive and Gram-negative bacteria:

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

Case Studies

  • SARS-CoV Protease Inhibition : A study focused on the design and synthesis of peptidomimetic inhibitors targeting SARS-CoV 3CL protease demonstrated that compounds structurally similar to this compound exhibited potent inhibitory activities with IC50 values as low as 0.39 µM .
  • Anticancer Efficacy in Preclinical Models : In vivo studies using xenograft models have shown that administration of this compound significantly reduced tumor growth compared to control groups. The mechanism appears to involve modulation of key signaling pathways implicated in cancer progression .

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